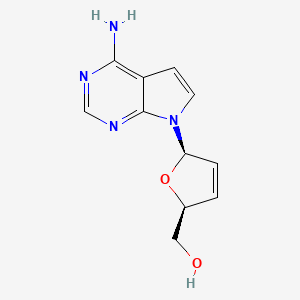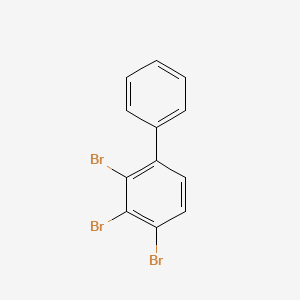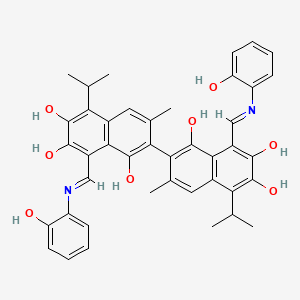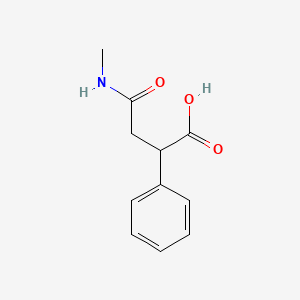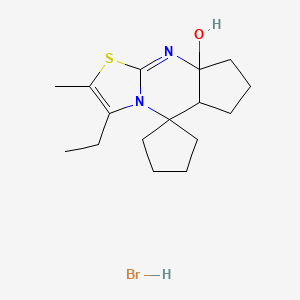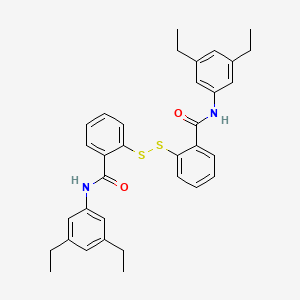
2,2'-Dithiobis(N-(3,5-diethylphenyl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(3,5-diethylphenyl)benzamide) is a complex organic compound with the molecular formula C34H36N2O2S2 This compound is characterized by the presence of two benzamide groups linked by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(3,5-diethylphenyl)benzamide) typically involves the reaction of 3,5-diethylphenylamine with benzoyl chloride to form N-(3,5-diethylphenyl)benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2,2’-Dithiobis(N-(3,5-diethylphenyl)benzamide).
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-(3,5-diethylphenyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in an appropriate solvent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(3,5-diethylphenyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving disulfide bond formation and reduction in proteins.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(3,5-diethylphenyl)benzamide) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial in redox biology and protein folding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of diethyl groups.
2,2’-Dithiobis(N-phenylbenzamide): Similar structure but without the ethyl groups.
Uniqueness
2,2’-Dithiobis(N-(3,5-diethylphenyl)benzamide) is unique due to the presence of diethyl groups on the phenyl rings, which can influence its chemical reactivity and physical properties. This structural variation can lead to different applications and functionalities compared to its analogs.
Eigenschaften
CAS-Nummer |
98051-78-6 |
|---|---|
Molekularformel |
C34H36N2O2S2 |
Molekulargewicht |
568.8 g/mol |
IUPAC-Name |
N-(3,5-diethylphenyl)-2-[[2-[(3,5-diethylphenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H36N2O2S2/c1-5-23-17-24(6-2)20-27(19-23)35-33(37)29-13-9-11-15-31(29)39-40-32-16-12-10-14-30(32)34(38)36-28-21-25(7-3)18-26(8-4)22-28/h9-22H,5-8H2,1-4H3,(H,35,37)(H,36,38) |
InChI-Schlüssel |
ISDQUYUDYDGQMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC(=CC(=C4)CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



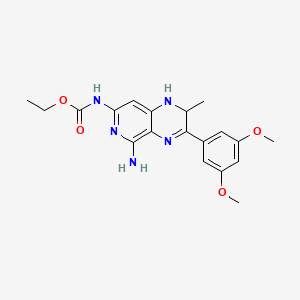
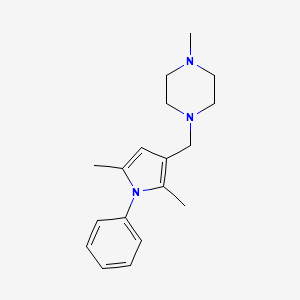
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
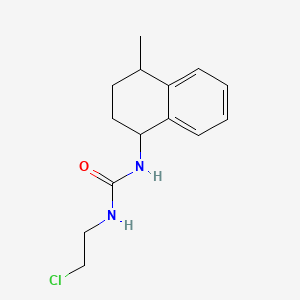

![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)

